N-benzyl-4-(2-phenoxyethoxy)benzamide
Description
N-Benzyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a benzyl group at the amide nitrogen and a phenoxyethoxy moiety at the para position of the benzene ring. While direct structural or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., N-benzyl-4-((heteroaryl)methyl)benzamides, BHMBs) have been extensively studied for their pharmacological properties, particularly as inhibitors of Mycobacterium tuberculosis (Mt) enoyl-acyl carrier protein reductase (InhA) . The phenoxyethoxy group likely enhances solubility and modulates pharmacokinetic properties, similar to other benzamide derivatives optimized for membrane permeability and oral bioavailability .
Properties
IUPAC Name |
N-benzyl-4-(2-phenoxyethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-22(23-17-18-7-3-1-4-8-18)19-11-13-21(14-12-19)26-16-15-25-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBFAGGTIVNCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. N-Benzyl-4-((Heteroaryl)methyl)benzamides (BHMBs)
- Structural Similarity: BHMBs share the N-benzylbenzamide core but replace the phenoxyethoxy group with a heteroaryl-methyl substituent .
- Pharmacological Activity : BHMBs directly inhibit InhA without requiring activation by KatG, bypassing resistance mechanisms associated with isoniazid (INH) .
- Key Data :
2.1.2. 4-Bromo-N-(2-nitrophenyl)benzamide
- Structural Divergence: Lacks the phenoxyethoxy side chain but includes a bromine atom and nitro group.
- Applications : Used in crystallographic studies to compare bond lengths and angles with related benzamides (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide) .
2.1.3. N-(Anilinocarbonothioyl)benzamides
- Functional Modifications : Feature thiourea linkages instead of ether or alkyl groups.
- Bioactivity : Compounds like A8 and H10 exhibit 86–87% inhibition in antioxidant assays, outperforming vitamin E .
Pharmacological and Biochemical Profiles
2.3.1. Antitubercular Activity
2.3.2. PCAF HAT Inhibition
| Compound | % Inhibition at 100 µM | Key Structural Feature | Reference |
|---|---|---|---|
| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide | 79% | Long acyl chain at 2-position | |
| Anthranilic acid | 34% | Minimal substitution |
The phenoxyethoxy group in this compound may mimic the role of acyl chains in enhancing target binding .
2.3.3. Gastrokinetic Activity
AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) demonstrates potent gastric emptying activity (comparable to cisapride) without dopamine D2 receptor antagonism . This highlights the versatility of benzamide scaffolds in diverse therapeutic areas.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane/ACN (3:1) | +25% purity |
| Temperature | 0°C (step 1); 25°C (step 2) | Prevents decomposition |
| Catalyst | Sodium pivalate (1.2 eq) | 85% selectivity |
Q. Table 2: Key Structural Analogs and Activities
| Analog | Modification | Biological Activity (IC) |
|---|---|---|
| N-Benzyl-4-(1H-tetrazol-1-yl)... | Tetrazole substitution | 2.3 µM (Anticancer) |
| 4-Fluoro-benzyl variant | Fluorine at C4 | 5.8 µM (Antimicrobial) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
